5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid
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Overview
Description
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of the triazole ring, followed by the introduction of the oxadiazole moiety. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The bromine atom in the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-1,2,3-triazol-5-yl)methanol: Shares the triazole ring but lacks the oxadiazole moiety.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole structures but different substituents.
Properties
Molecular Formula |
C6H4BrN5O3 |
---|---|
Molecular Weight |
274.03 g/mol |
IUPAC Name |
5-(5-bromo-3-methyltriazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrN5O3/c1-12-2(3(7)9-11-12)5-8-4(6(13)14)10-15-5/h1H3,(H,13,14) |
InChI Key |
KAJPATRARPUWSO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(N=N1)Br)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
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